molecular formula C10H15NO2 B14379728 4-Acetyl-6-methyl-5-oxoheptanenitrile CAS No. 90208-40-5

4-Acetyl-6-methyl-5-oxoheptanenitrile

Cat. No.: B14379728
CAS No.: 90208-40-5
M. Wt: 181.23 g/mol
InChI Key: JWIBQUJNXZSOLE-UHFFFAOYSA-N
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Description

4-Acetyl-6-methyl-5-oxoheptanenitrile is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of an acetyl group, a methyl group, a ketone group, and a nitrile group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-6-methyl-5-oxoheptanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-acetyl-6-methyl-5-oxoheptanoic acid with a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acid chloride. This intermediate is then reacted with sodium cyanide (NaCN) to yield the nitrile compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of efficient catalysts and optimized reaction conditions can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-6-methyl-5-oxoheptanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetyl-6-methyl-5-oxoheptanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetyl-6-methyl-5-oxoheptanenitrile involves its reactivity with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical pathways. The ketone and acetyl groups can also interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetyl-5-oxohexanenitrile
  • 6-Methyl-5-oxoheptanenitrile
  • 4-Acetyl-6-methyl-5-oxohexanoic acid

Uniqueness

4-Acetyl-6-methyl-5-oxoheptanenitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a nitrile and a ketone group allows for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry.

Properties

CAS No.

90208-40-5

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

4-acetyl-6-methyl-5-oxoheptanenitrile

InChI

InChI=1S/C10H15NO2/c1-7(2)10(13)9(8(3)12)5-4-6-11/h7,9H,4-5H2,1-3H3

InChI Key

JWIBQUJNXZSOLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(CCC#N)C(=O)C

Origin of Product

United States

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